molecular formula C15H23NO2 B6340574 tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate CAS No. 1221342-41-1

tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate

Cat. No.: B6340574
CAS No.: 1221342-41-1
M. Wt: 249.35 g/mol
InChI Key: MRAAIAGDDCDOMM-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate is an organic compound with the molecular formula C15H23NO2. It is a versatile substance used in various scientific research fields, including pharmaceuticals, organic synthesis, and materials science . This compound is characterized by its unique structure, which includes a tert-butyl ester group and an amino group attached to a propanoate backbone.

Preparation Methods

The synthesis of tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-methylbenzylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate can be compared with similar compounds such as:

    tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate: This compound has a similar structure but with a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.

    tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}propanoate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

    tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate: The methoxy group can influence the compound’s solubility and interaction with biological molecules.

These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

tert-butyl 3-[(4-methylphenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12-5-7-13(8-6-12)11-16-10-9-14(17)18-15(2,3)4/h5-8,16H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAAIAGDDCDOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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